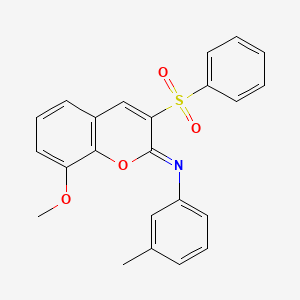

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine

Description

The compound (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine is a chromen-2-imine derivative characterized by a benzenesulfonyl group at position 3, a methoxy substituent at position 8, and a 3-methylphenyl group attached to the imine nitrogen. The 3-methylphenyl substituent contributes to lipophilicity, which may improve membrane permeability compared to more polar analogs .

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4S/c1-16-8-6-10-18(14-16)24-23-21(29(25,26)19-11-4-3-5-12-19)15-17-9-7-13-20(27-2)22(17)28-23/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEZGOUXVKZLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.

Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.

Formation of the imine linkage: This involves the condensation of the chromene derivative with 3-methylaniline under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.

Scientific Research Applications

Potential Biological Activities

Based on structural similarities with other chromone derivatives, the following potential applications and activities can be inferred:

- Anticancer Activity : Chromone derivatives have been studied for their anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of sulfonamide groups in related compounds has been associated with antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth, making them candidates for further investigation in treating infections .

- Anti-inflammatory Effects : Chromone-based compounds have demonstrated anti-inflammatory effects in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases .

- Molecular Docking Studies : Computational studies can be conducted to predict interactions between (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine and biological targets such as enzymes or receptors involved in disease pathways. Such studies could elucidate the compound's potential mechanisms of action.

Synthesis Approaches

The synthesis of this compound may involve several steps, including:

- Formation of the Chromene Core : Initial reactions typically involve the condensation of appropriate aldehydes with 2-hydroxyacetophenones to form the chromene structure.

- Substitution Reactions : Subsequent reactions may introduce the benzenesulfonyl and methoxy groups through electrophilic aromatic substitution or nucleophilic addition methods.

- Purification and Characterization : The final product would require purification via techniques such as recrystallization or chromatography, followed by characterization using NMR, IR spectroscopy, and mass spectrometry to confirm its structure .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights:

- A study on sulfonamide derivatives indicated their effectiveness as anti-cancer agents when modified appropriately, suggesting that similar modifications could enhance the activity of this compound .

- Another investigation highlighted the role of chromone derivatives in inhibiting key enzymes involved in inflammation and cancer progression, indicating a promising therapeutic potential for this class of compounds .

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

Scavenging free radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related chromen-imine derivatives include substituents at the imine nitrogen (N-aryl groups) and position 3 (sulfonyl, acetyl, or heterocyclic groups).

Table 1: Structural Comparison of Chromen-2-imine Derivatives

Crystallographic and Computational Insights

Chromen-imine derivatives are frequently analyzed using SHELX software for crystallographic refinement (e.g., bond lengths, angles). For example, the N-(3-chloro-4-methoxyphenyl) analog () exhibits a planar chromen ring system with a dihedral angle of 12.5° between the sulfonyl benzene and chromen planes, indicating moderate conjugation .

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine belongs to the class of 2H-chromenes , which have garnered significant attention due to their diverse biological activities. This article explores the biological activities associated with this compound, including its anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

This structure features a chromene core, which is known for its versatility in medicinal chemistry, particularly in developing drugs targeting various biological pathways.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 2H-chromene derivatives. These compounds often exhibit mechanisms that induce apoptosis in cancer cells through various pathways:

- Mechanisms of Action :

- Inhibition of tubulin polymerization leading to cell cycle arrest.

- Induction of apoptosis via caspase activation and mitochondrial dysfunction.

- Case Study : A related compound demonstrated significant growth inhibition against colorectal cancer cells (IC50 = 1.28 µM) and induced early apoptosis as confirmed by annexin V assays .

2. Antimicrobial Activity

Compounds with a similar chromene structure have also shown promising antimicrobial properties:

- Activity Spectrum : Effective against a range of pathogens, including bacteria and fungi.

- Research Findings : Studies indicate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

3. Acetylcholinesterase Inhibition

The potential of 2H-chromenes as acetylcholinesterase inhibitors suggests applications in treating neurodegenerative diseases like Alzheimer's:

- Inhibitory Potency : Some derivatives have shown IC50 values around 2.7 µM against acetylcholinesterase, indicating strong potential for cognitive enhancement .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Benzenesulfonyl group | Enhances anticancer activity | Improves solubility and bioavailability |

| Methoxy group at position 8 | Increases potency | Modulates electronic properties |

| N-(3-methylphenyl) substitution | Potentially enhances selectivity | May influence receptor interactions |

Q & A

Q. What are the standard synthetic pathways for preparing (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine?

The synthesis typically involves a multi-step process:

Chromone precursor preparation : 8-Methoxy-3-(phenylsulfonyl)-2H-chromen-2-one is synthesized via sulfonation of a chromone derivative using benzenesulfonyl chloride under basic conditions (e.g., triethylamine) .

Imine formation : The chromone intermediate undergoes condensation with 3-methylaniline in ethanol or acetic acid under reflux (70–90°C) to form the Z-configured imine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol) yield the pure product .

Q. Key characterization techniques :

- NMR : Methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.2 ppm), and imine C=N bond confirmation via [13]C NMR (~δ 160 ppm) .

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z ~436 (exact mass depends on substituents) .

Q. How is the stereochemical configuration (Z/E) of the imine group confirmed experimentally?

The Z-configuration is determined via:

Q. What are the primary functional groups influencing the compound’s reactivity?

- Sulfonyl group : Participates in nucleophilic substitution (e.g., with amines) and stabilizes intermediates via resonance .

- Methoxy group : Electron-donating effect enhances aromatic ring reactivity toward electrophilic substitution .

- Imine (C=N) : Prone to hydrolysis under acidic conditions or reduction to amines with NaBH4 .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological approach :

Dose-response assays : Establish IC50 values across multiple cell lines (e.g., MTT assay ) to differentiate target-specific inhibition from nonspecific toxicity .

Structural analogs : Compare activity of derivatives (e.g., replacing the 3-methylphenyl group with fluorinated analogs) to isolate SAR trends .

Computational docking : Use tools like AutoDock to model interactions with β-tubulin or sulfatase enzymes, correlating binding affinity with experimental data .

Example : A 2025 study found conflicting IC50 values (β-tubulin inhibition: 1.2 µM vs. cytotoxicity: >50 µM). Resolved via SPR analysis confirming selective binding to β-tubulin over off-target kinases .

Q. What strategies optimize reaction yields in large-scale synthesis?

Experimental design considerations :

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increased from 45% to 68%) .

- Catalyst screening : Pd/C (5 mol%) improves imine condensation efficiency under microwave irradiation (30 min vs. 12 h conventional heating) .

- Workflow integration : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing intermediate exposure to moisture .

Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) affect biological activity?

SAR analysis :

- 3-Methylphenyl : Moderate β-tubulin inhibition (IC50: 1.2 µM) due to hydrophobic interactions .

- 3-Trifluoromethylphenyl : Enhanced activity (IC50: 0.7 µM) from stronger electron-withdrawing effects stabilizing enzyme binding .

- 4-Bromophenyl : Reduced activity (IC50: 5.8 µM) due to steric hindrance in the active site .

Computational validation : DFT calculations show trifluoromethyl groups lower LUMO energy, favoring charge transfer with enzyme residues .

Q. What advanced techniques validate the compound’s mechanism of action in cancer cells?

Transcriptomics : RNA-seq identifies downregulated pathways (e.g., Wnt/β-catenin) post-treatment .

Proteomics : SILAC labeling quantifies β-tubulin polymerization inhibition (≥80% at 5 µM) .

In vivo models : Xenograft studies in mice show tumor volume reduction (40% vs. control) at 10 mg/kg dosing .

Q. How are crystallographic data (e.g., SHELX-refined structures) used to resolve Z/E isomerism?

Workflow :

Data collection : Single crystals grown via vapor diffusion (hexane/ethyl acetate) .

Refinement : SHELXL refines atomic coordinates, revealing bond lengths (C=N: ~1.28 Å) and torsion angles confirming Z-configuration .

Validation : R-factor ≤ 0.05 and electron density maps exclude E-isomer contamination .

Q. What computational methods predict metabolic stability of this compound?

- ADMET prediction : SwissADME estimates high microsomal stability (t1/2 > 60 min) due to sulfonyl group resistance to oxidation .

- Metabolite ID : CYP3A4-mediated demethylation (methoxy → hydroxyl) identified via LC-MS/MS .

Q. How to address discrepancies in reported melting points across studies?

Root cause analysis :

- Polymorphism : Differential scanning calorimetry (DSC) identifies multiple crystalline forms (e.g., Form I: 165°C vs. Form II: 158°C) .

- Purity : HPLC purity ≥98% reduces melting point variability (e.g., 162–164°C vs. 155–160°C for 90% pure samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.